![molecular formula C17H15F2N3S B4239267 4-(difluoromethyl)-6-(4-methylphenyl)-N-(2-thienylmethyl)-2-pyrimidinamine](/img/structure/B4239267.png)
4-(difluoromethyl)-6-(4-methylphenyl)-N-(2-thienylmethyl)-2-pyrimidinamine
Descripción general
Descripción
4-(difluoromethyl)-6-(4-methylphenyl)-N-(2-thienylmethyl)-2-pyrimidinamine, also known as ABT-199, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many cancer cells, making it an attractive target for cancer therapy. ABT-199 has been extensively studied for its potential in treating various types of cancer, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and non-Hodgkin's lymphoma (NHL).
Mecanismo De Acción
4-(difluoromethyl)-6-(4-methylphenyl)-N-(2-thienylmethyl)-2-pyrimidinamine selectively binds to the hydrophobic groove of BCL-2, preventing its interaction with pro-apoptotic proteins such as BIM, which leads to the activation of the apoptotic pathway. This results in the induction of apoptosis in cancer cells that overexpress BCL-2.
Biochemical and Physiological Effects:
4-(difluoromethyl)-6-(4-methylphenyl)-N-(2-thienylmethyl)-2-pyrimidinamine has been shown to induce apoptosis in cancer cells that overexpress BCL-2, while sparing normal cells that do not express high levels of BCL-2. This selectivity makes 4-(difluoromethyl)-6-(4-methylphenyl)-N-(2-thienylmethyl)-2-pyrimidinamine a promising therapeutic option for cancer treatment. However, 4-(difluoromethyl)-6-(4-methylphenyl)-N-(2-thienylmethyl)-2-pyrimidinamine may also cause adverse effects such as thrombocytopenia, neutropenia, and anemia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(difluoromethyl)-6-(4-methylphenyl)-N-(2-thienylmethyl)-2-pyrimidinamine has several advantages for lab experiments, including its high selectivity for BCL-2 and its ability to induce apoptosis in cancer cells. However, 4-(difluoromethyl)-6-(4-methylphenyl)-N-(2-thienylmethyl)-2-pyrimidinamine may also have limitations, such as its potential for off-target effects and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the development of 4-(difluoromethyl)-6-(4-methylphenyl)-N-(2-thienylmethyl)-2-pyrimidinamine and related compounds. One potential direction is the development of combination therapies that target multiple pathways involved in cancer cell survival. Another direction is the optimization of 4-(difluoromethyl)-6-(4-methylphenyl)-N-(2-thienylmethyl)-2-pyrimidinamine and related compounds to improve their pharmacokinetic properties and reduce their potential for adverse effects. Additionally, the development of predictive biomarkers for patient selection may improve the efficacy of 4-(difluoromethyl)-6-(4-methylphenyl)-N-(2-thienylmethyl)-2-pyrimidinamine in clinical settings.
Aplicaciones Científicas De Investigación
4-(difluoromethyl)-6-(4-methylphenyl)-N-(2-thienylmethyl)-2-pyrimidinamine has been extensively studied for its potential in treating various types of cancer. In preclinical studies, 4-(difluoromethyl)-6-(4-methylphenyl)-N-(2-thienylmethyl)-2-pyrimidinamine has shown promising results in inducing apoptosis in cancer cells that overexpress BCL-2. Clinical trials have also demonstrated the efficacy of 4-(difluoromethyl)-6-(4-methylphenyl)-N-(2-thienylmethyl)-2-pyrimidinamine in treating CLL, AML, and NHL.
Propiedades
IUPAC Name |
4-(difluoromethyl)-6-(4-methylphenyl)-N-(thiophen-2-ylmethyl)pyrimidin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3S/c1-11-4-6-12(7-5-11)14-9-15(16(18)19)22-17(21-14)20-10-13-3-2-8-23-13/h2-9,16H,10H2,1H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDPDRBKAQWGSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)NCC3=CC=CS3)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(difluoromethyl)-6-(4-methylphenyl)-N-(thiophen-2-ylmethyl)pyrimidin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.